4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that features a thiazole ring, a cyano group, and a benzamide moiety The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, to exert their effects.
Mode of Action
For instance, some thiazole derivatives have been reported to inhibit the phosphorylation of certain proteins, thereby blocking specific cellular processes .
Biochemical Pathways
For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can greatly influence their bioavailability .
Result of Action
Thiazole derivatives have been reported to exert a variety of effects at the molecular and cellular levels, including antimicrobial, antifungal, anti-inflammatory, antitumor, and cytotoxic effects .
Action Environment
For instance, certain thiazole derivatives have been reported to form more stable amorphous films upon thermal evaporation, which is important for their application in organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
- 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide analogs with different substituents on the benzamide moiety
Comparison: this compound is unique due to the presence of both a cyano group and a thiazole ring, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced binding affinity and specificity towards certain molecular targets, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-10-12-6-8-14(9-7-12)16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKRVMADZUYKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.